![molecular formula C9H8BrNO2 B1526757 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 5755-05-5](/img/structure/B1526757.png)

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

概要

説明

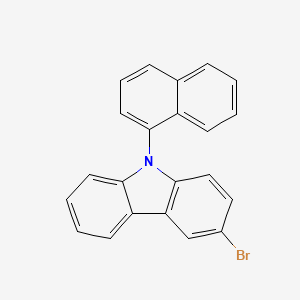

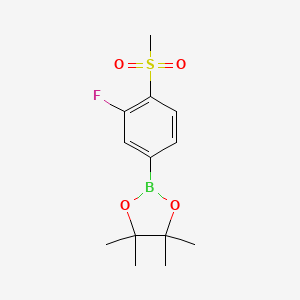

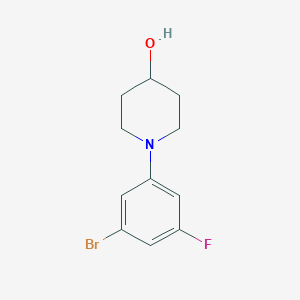

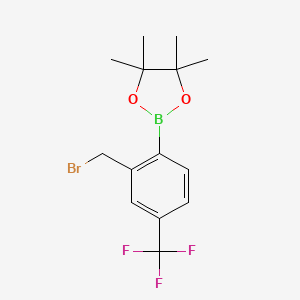

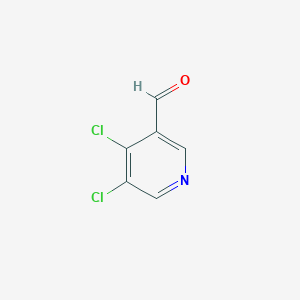

“7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one” is a chemical compound with the molecular formula C9H8BrNO2 . It is used in fine chemistry and pharmaceutical intermediates .

Synthesis Analysis

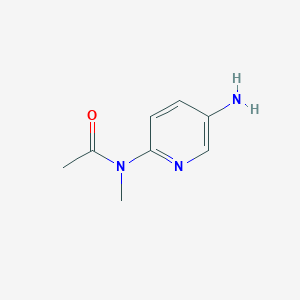

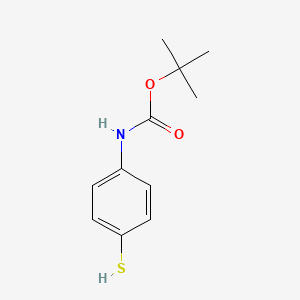

The synthesis of this compound involves a series of reactions. In one method, sodium azide was added to a solution of 6-bromo-chroman-4-one in benzene. The mixture was stirred at room temperature overnight. After the benzene layer was carefully decanted, the residue was dissolved in ethyl acetate, washed with water, dried over sodium sulfate, and concentrated in vacuo to yield the compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Bromine atom, making a total of 21 atoms .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of new selective TNIK inhibitors .科学的研究の応用

Synthesis and Pharmacological Applications

- Anticonvulsant and Hypnotic Agents : A study by Deng et al. (2011) discusses the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, including the evaluation of their anticonvulsant activities. The research highlighted that these compounds showed significant anticonvulsant activities, with specific derivatives enhancing pentobarbital-induced sleep, indicating potential hypnotic effects (Deng et al., 2011).

Chemical Synthesis and Process Development

- Benzoxazepine-Containing Kinase Inhibitor : Naganathan et al. (2015) described the process development for scalable synthesis of 7-bromobenzoxazepine. This compound is part of the benzoxazepine core present in several kinase inhibitors, including mTOR inhibitors. The study details the synthesis processes and yields obtained, demonstrating the compound's importance in pharmaceutical production (Naganathan et al., 2015).

Applications in Protein-Tyrosine Kinase Inhibition

- Protein-Tyrosine Kinase (PTK) Inhibitors : Li et al. (2017) synthesized novel derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one and evaluated their activity as PTK inhibitors. These compounds showed effectiveness in inhibiting ErbB1 and ErbB2, important in cancer research (Li et al., 2017).

Photophysical Properties

- Photophysical Properties : Petrovskii et al. (2017) conducted a study on dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one. They found that this compound exhibits strong blue emission in dichloromethane, indicating its potential in photophysical applications (Petrovskii et al., 2017).

Antifungal Applications

- Fungicidal Activity : Yang et al. (2017) developed novel antifungals based on dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. These compounds showed moderate to high activities against various phytopathogenic fungi, suggesting their utility in crop protection and as potential fungicidal candidates (Yang et al., 2017).

作用機序

Target of Action

The primary target of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is aldosterone synthase . Aldosterone synthase is a pivotal enzyme in aldosterone biosynthesis, and its inhibition is a promising treatment for diseases associated with exorbitant aldosterone, including congestive heart failure and chronic kidney disease .

Mode of Action

this compound interacts with aldosterone synthase, inhibiting its function . This compound has shown potent inhibition and high selectivity over homogenous 11 β-hydroxylase .

Biochemical Pathways

The inhibition of aldosterone synthase by this compound affects the biosynthesis of aldosterone . This disruption can lead to downstream effects that alleviate the symptoms of diseases associated with high aldosterone levels .

Pharmacokinetics

The pharmacokinetic properties of this compound are satisfactory . It has shown no inhibition against steroidogenic CYP17, CYP19, and a panel of hepatic CYP enzymes, indicating an outstanding safety profile .

Result of Action

The result of the action of this compound is the reduction of aldosterone levels due to the inhibition of aldosterone synthase . This leads to potential therapeutic effects in treating diseases associated with high aldosterone levels .

Safety and Hazards

生化学分析

Biochemical Properties

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of aldosterone synthase . Aldosterone synthase is a pivotal enzyme in the biosynthesis of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. The compound interacts with aldosterone synthase by binding to its active site, thereby inhibiting its activity. This inhibition is highly selective, with this compound showing minimal interaction with other enzymes such as steroidogenic CYP17 and CYP19 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of aldosterone production . By inhibiting aldosterone synthase, it reduces aldosterone levels, which can impact gene expression and cellular metabolism. This reduction in aldosterone can lead to decreased cell proliferation and altered cellular responses to stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a specific mechanism of action. The compound binds to the active site of aldosterone synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of its substrates . This binding interaction is characterized by high affinity and selectivity, ensuring that the inhibitory effects are targeted and effective. Additionally, the compound does not inhibit other related enzymes, which contributes to its safety profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on aldosterone synthase are sustained, leading to prolonged reductions in aldosterone levels. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldosterone synthase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including alterations in liver enzyme levels and mild gastrointestinal disturbances. These findings suggest that while the compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily those related to steroid biosynthesis . The compound interacts with aldosterone synthase, inhibiting its activity and thereby reducing the production of aldosterone. This inhibition can affect metabolic flux and alter the levels of various metabolites involved in the steroid biosynthesis pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the adrenal glands, where aldosterone synthase is predominantly expressed. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where aldosterone synthase is located . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. Once localized, the compound exerts its inhibitory effects on aldosterone synthase, leading to reduced aldosterone production .

特性

IUPAC Name |

7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPNIBLOOMKHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733648 | |

| Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5755-05-5 | |

| Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)

![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)

![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)

![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)